6-hydroxy-1-methyl-3-oxo-2-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde
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Overview
Description
6-hydroxy-1-methyl-3-oxo-2-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyranochromene core fused with a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-1-methyl-3-oxo-2-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between a chromene derivative and a thiazolidine derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include refluxing in a solvent such as methanol or ethanol, with the addition of acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-1-methyl-3-oxo-2-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the oxo groups can produce diols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-hydroxy-1-methyl-3-oxo-2-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and modulating various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Imidazole Derivatives: Known for their broad range of chemical and biological properties, imidazole derivatives are used in various therapeutic applications.
Quinoline Derivatives: These compounds have significant pharmaceutical importance and are used in the synthesis of drugs.
Uniqueness
The uniqueness of 6-hydroxy-1-methyl-3-oxo-2-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This structural complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C19H19NO6S |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
6-hydroxy-1-methyl-3-oxo-2-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde |
InChI |
InChI=1S/C19H19NO6S/c1-10-12(7-14(22)20-4-6-27-9-20)19(24)26-17-13(8-21)16(23)18-11(15(10)17)3-2-5-25-18/h8,23H,2-7,9H2,1H3 |
InChI Key |
YYVMXWNBXDUPOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C(=C3C(=C12)CCCO3)O)C=O)CC(=O)N4CCSC4 |
Origin of Product |
United States |
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